6-Cyclopropylidenepyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropylidenepyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. Pyridazinones have attracted significant attention due to their potential therapeutic applications, including antihypertensive, cardiotonic, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridazinone derivatives typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . For 6-Cyclopropylidenepyridazin-3-one, specific synthetic routes may include the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production methods for pyridazinone derivatives often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated synthesis can enhance production scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Cyclopropylidenepyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction to form dihydropyridazinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at different positions on the pyridazinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce dihydropyridazinones .
Wissenschaftliche Forschungsanwendungen
6-Cyclopropylidenepyridazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, inflammation, and other conditions.
Industry: Utilized in the development of agrochemicals and other industrial applications
Wirkmechanismus
The mechanism of action of 6-Cyclopropylidenepyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, some pyridazinone derivatives inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Pyridazinone: The parent compound with a similar core structure.
Tetrahydropyridazin-3-one: A reduced form of pyridazinone with different pharmacological properties.
Zardaverine: A pyridazinone derivative known for its phosphodiesterase inhibitory activity
Uniqueness: 6-Cyclopropylidenepyridazin-3-one is unique due to its cyclopropylidene substitution, which may confer distinct chemical and biological properties compared to other pyridazinone derivatives. This uniqueness can be leveraged in designing new therapeutic agents with specific desired effects .
Eigenschaften
Molekularformel |
C7H6N2O |
---|---|
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
6-cyclopropylidenepyridazin-3-one |
InChI |
InChI=1S/C7H6N2O/c10-7-4-3-6(8-9-7)5-1-2-5/h3-4H,1-2H2 |
InChI-Schlüssel |
IQJJSXSKEAXTTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1=C2C=CC(=O)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.